molecular formula C19H17ClFN3O3 B4472396 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole

3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole

Cat. No.: B4472396
M. Wt: 389.8 g/mol
InChI Key: UKVIDCTWQTWCJF-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including chloro, fluoro, methyl, oxazole, and pyrrolidine moieties

Preparation Methods

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The chloro and fluoro groups in the compound can participate in substitution reactions, where they are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3/c1-10-9-14(22-26-10)15-7-4-8-24(15)19(25)16-11(2)27-23-18(16)17-12(20)5-3-6-13(17)21/h3,5-6,9,15H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVIDCTWQTWCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole
Reactant of Route 6
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]-1,2-oxazole

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